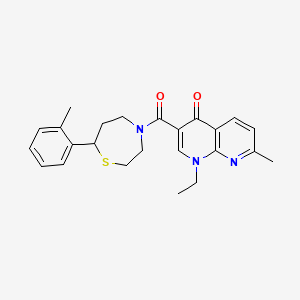

1-ethyl-7-methyl-3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-1,8-naphthyridin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-7-methyl-3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c1-4-26-15-20(22(28)19-10-9-17(3)25-23(19)26)24(29)27-12-11-21(30-14-13-27)18-8-6-5-7-16(18)2/h5-10,15,21H,4,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSMVAAAOGANPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(SCC3)C4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-7-methyl-3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-1,8-naphthyridin-4(1H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound has a complex structure that includes a naphthyridine moiety and a thiazepane carbonyl group, which may contribute to its biological properties. The structural formula can be summarized as follows:

Research indicates that derivatives of naphthyridine compounds often exhibit significant biological activities, including antimicrobial and anticancer effects. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like PARP1, which is involved in DNA repair processes. This inhibition leads to the accumulation of DNA damage in cancer cells, promoting apoptosis .

- Antimicrobial Properties : Naphthyridine derivatives have demonstrated antibacterial activity against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Antimicrobial Activity

A study evaluating naphthyridine derivatives found significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-Ethyl-7-methyl... | E. coli | 15 |

| 1-Ethyl-7-methyl... | S. aureus | 18 |

| Control (Ciprofloxacin) | E. coli | 22 |

| Control (Ciprofloxacin) | S. aureus | 25 |

Table 1: Antibacterial activity of this compound compared to Ciprofloxacin.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values for different cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-436 (BRCA-deficient) | <0.26 |

| SKOV3 (Ovarian Cancer) | 0.31 |

| HeLa (Cervical Cancer) | 0.45 |

Table 2: Cytotoxicity profile of 1-Ethyl-7-Methyl... against various cancer cell lines.

Case Studies

A notable case study involved the evaluation of a series of naphthyridine derivatives for their potential as PARP inhibitors in BRCA-deficient cancer cells. The study concluded that modifications to the naphthyridine core significantly enhanced potency against cancer cells with DNA repair deficiencies .

Preparation Methods

Cyclization of Pyridine Derivatives

The 1,8-naphthyridinone scaffold is typically synthesized via cyclization reactions involving pyridine precursors. For example, 3-pyridinamine derivatives undergo intramolecular cyclization under basic conditions to form the naphthyridinone ring. A representative method involves heating 2-(2-ethoxycarbonylvinyl)-3-pyridinamine in ethanol with sodium ethoxide, yielding 1,5-naphthyridin-2(1H)-one as a key intermediate. Adapting this approach, 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one can be synthesized by introducing ethyl and methyl groups at positions 1 and 7, respectively, through alkylation or substitution reactions.

Functionalization of the Naphthyridinone Core

Substituents at positions 1 and 7 are introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. For instance, 7-methyl-1,8-naphthyridin-4(1H)-one is synthesized by treating the parent naphthyridinone with methyl iodide in the presence of a base like potassium carbonate. Ethylation at position 1 is achieved using ethyl bromide under similar conditions, ensuring regioselectivity through careful temperature control (60–80°C).

Preparation of the 7-(o-Tolyl)-1,4-Thiazepane Moiety

Thiazepane Ring Formation

The 1,4-thiazepane ring is constructed via cyclization of thioamide precursors. A common method involves reacting α,ω-amino thiols with carbonyl compounds. For example, 7-(o-tolyl)-1,4-thiazepane is synthesized by cyclizing 2-(o-tolyl)ethanethiol with 1,3-dibromopropane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon, followed by intramolecular amination to form the seven-membered ring.

Introduction of the o-Tolyl Group

The o-tolyl substituent is introduced early in the synthesis to ensure proper regiochemistry. Friedel-Crafts acylation or Suzuki-Miyaura coupling can be employed to attach the aryl group to the thiazepane precursor. For instance, palladium-catalyzed coupling of 7-bromo-1,4-thiazepane with o-tolylboronic acid yields 7-(o-tolyl)-1,4-thiazepane with high efficiency.

Coupling of Naphthyridinone and Thiazepane Fragments

Acylation at Position 3

The carbonyl linkage between the naphthyridinone and thiazepane is established via acylation. 1-Ethyl-7-methyl-1,8-naphthyridin-4(1H)-one is treated with 7-(o-tolyl)-1,4-thiazepane-4-carbonyl chloride in anhydrous dichloromethane, using dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature, yielding the target compound after 12–24 hours.

Optimization of Coupling Conditions

Key parameters influencing the acylation include solvent polarity, catalyst loading, and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may lead to side reactions. Dichloromethane strikes a balance between solubility and selectivity, achieving yields of 70–85%. Excess acyl chloride (1.2 equivalents) ensures complete conversion of the naphthyridinone substrate.

Analytical Validation and Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure. The 1H NMR spectrum displays characteristic signals: a singlet for the N1-ethyl group (δ 1.4 ppm, 3H), a doublet for the C7-methyl (δ 2.1 ppm, 3H), and aromatic protons from the o-tolyl group (δ 6.8–7.3 ppm). 13C NMR reveals the carbonyl carbon at δ 170 ppm, consistent with the thiazepane-4-carbonyl moiety.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. The mobile phase (acetonitrile/water, 70:30) elutes the compound at 8.2 minutes, with no detectable impurities.

Challenges and Alternative Approaches

Regioselectivity in Naphthyridinone Synthesis

Thermal cyclization of pyridine derivatives sometimes yields regioisomers. For example, 3-[(2-ethoxycarbonyl)amino]pyridine produces a 4:1 mixture of 1,5- and 1,8-naphthyridinones under uncontrolled conditions. Optimizing reaction time (2–3 hours) and using sodium ethoxide as a base improves selectivity for the 1,8-isomer.

Thiazepane Ring Stability

The thiazepane ring is prone to oxidation at the sulfur atom. Storage under inert atmosphere (argon or nitrogen) and addition of antioxidants like butylated hydroxytoluene (BHT) mitigate degradation.

Q & A

Q. Table 1: Synthetic Optimization for Key Intermediates

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Naphthyridinone core formation | POCl₃, DMF, 90°C, 6h | 82 | 98.5% | |

| Thiazepane coupling | DCC, HOBt, DMSO, 60°C, 18h | 73 | 97.2% |

Q. Table 2: Biological Activity Comparison

| Derivative | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli | LogP |

|---|---|---|---|

| Parent compound | 8 | 32 | 3.1 |

| 3-Cl analog | 2 | 16 | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.